molecular formula C13H10BrN3O2S2 B12530926 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide CAS No. 814919-72-7

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide

Cat. No.: B12530926
CAS No.: 814919-72-7
M. Wt: 384.3 g/mol
InChI Key: DODCAGVHCBHWQL-UHFFFAOYSA-N
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Description

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-amino-6-bromobenzothiazole with 4-aminobenzenesulfonamide. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and Biginelli reaction . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiazole derivatives .

Scientific Research Applications

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making the compound effective against certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its bromine atom allows for unique substitution reactions, and its sulfonamide group provides potential for enzyme inhibition .

Properties

CAS No.

814919-72-7

Molecular Formula

C13H10BrN3O2S2

Molecular Weight

384.3 g/mol

IUPAC Name

4-amino-N-(6-bromo-1,3-benzothiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C13H10BrN3O2S2/c14-8-1-6-11-12(7-8)20-13(16-11)17-21(18,19)10-4-2-9(15)3-5-10/h1-7H,15H2,(H,16,17)

InChI Key

DODCAGVHCBHWQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC3=C(S2)C=C(C=C3)Br

Origin of Product

United States

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